CLR1501
Description
Properties
CAS No. |
1250963-36-0 |
|---|---|
Molecular Formula |
C38H60BF2N3O4P- |
Molecular Weight |
702.69 |
IUPAC Name |
5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-5-uide |
InChI |
InChI=1S/C38H61BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-29H,4-19,22,30-33H2,1-3H3,(H,45,46)/p-1 |
InChI Key |
AGHVVSVUZMFQDB-UHFFFAOYSA-M |
SMILES |
O=P([O-])(OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCCC1=CC=C(C2=C3C=CCN3[B-](F)(F)N4C=CC=C24)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CLR1501; CLR-1501; CLR 1501; |
Origin of Product |
United States |
Background and Contextualization of Clr1501 in Biomedical Research
Overview of Alkylphosphocholine (APC) and Phospholipid Ether (PLE) Analogs in Tumor Targeting
Alkylphosphocholine (APC) and phospholipid ether (PLE) analogs represent a class of molecules that exhibit selective uptake and retention in various types of cancer cells compared to normal tissues. wisc.eduaacrjournals.org This differential accumulation is a key property that makes them promising candidates for targeted cancer imaging and therapy. wisc.edunih.gov Naturally occurring phospholipid ethers are known to selectively accumulate in human cancer cells. wisc.edunih.govresearchgate.net Capitalizing on this observation, researchers have developed synthetic APC analogs through structure-activity analyses to enhance their tumor-targeting capabilities. wisc.edunih.gov
This class of compounds takes advantage of a metabolic pathway utilized by all tumor cell types. cellectar.com The mechanism of entry for these phospholipid drug conjugates (PDCs) does not rely on specific cell surface epitopes or antigens, which can be modified by tumor cells, potentially leading to resistance. cellectar.com Preclinical studies have demonstrated the selective uptake and prolonged tumor retention of radioactive APC analogs in over 50 cancer types in preclinical models and over 15 cancer types in clinical trials. nih.gov This selective uptake allows for increased concentration of associated payloads within tumor cells while minimizing exposure to normal tissues, potentially enhancing efficacy and reducing adverse effects. cellectar.comcellectar.com
Evolution of CLR1501 from the CLR-Series Compounds: A Fluorescent Probe Perspective
This compound is a fluorescently labeled analog derived from the CLR-series of compounds, specifically CLR1404. wisc.edunih.govabmole.commedchemexpress.com CLR1404, also known as 18-(p-iodophenyl)octadecyl phosphcholine, serves as a base compound and a cancer-targeting delivery and retention vehicle. nih.govcellectar.comgoogle.com CLR1404 can be synthesized with different modifications for various applications, including labeling with radioisotopes like 124I for PET imaging or 131I for radiotherapy. wisc.edunih.govresearchgate.net
In the case of this compound, the iodine moiety of CLR1404 is substituted with a fluorescent boron-dipyrromethene (BODIPY) core (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene). nih.govgoogle.com This modification results in a compound that retains the cancer cell-selective targeting properties of the APC scaffold while enabling visualization through fluorescence imaging. abmole.commedchemexpress.com Another fluorescent analog in this series is CLR1502, where the iodine is substituted with the fluorophore IR-775, which emits in the near-infrared spectrum. nih.govgoogle.com The development of these fluorescent analogs allows for the application of this tumor-targeting platform in optical imaging techniques, particularly in preclinical research and potentially for fluorescence-guided surgical procedures. nih.govnih.govwisc.edumdpi.com
Rationale for Developing Cancer-Selective Fluorescent Compounds in Preclinical Research
The development of cancer-selective fluorescent compounds like this compound is driven by the need for improved visualization and targeting of cancer cells in preclinical research settings. dovepress.comfrontiersin.orgresearchgate.net Traditional imaging methods can sometimes struggle to differentiate tumor tissue from normal tissue, scar tissue, or inflammation, leading to potential false positives or incomplete tumor delineation. wisc.edufiercehealthcare.com
Fluorescence imaging offers high sensitivity and resolution, making it a valuable tool for visualizing biological structures and processes. iisc.ac.in By conjugating a fluorescent dye to a cancer-targeting vehicle like the APC scaffold, researchers can specifically label cancer cells, allowing for clearer distinction between malignant and healthy tissues. nih.govnih.govcellectar.com This is particularly important in preclinical studies involving animal models, where precise visualization of tumor growth, location, and response to therapy is crucial. wisc.edunih.govnih.govcns.org
Cancer-selective fluorescent probes can aid in various preclinical applications, including:
In vitro studies: Visualizing the uptake and localization of the compound in cancer cell lines and co-cultures of cancer and normal cells. wisc.educns.org
In vivo imaging: Tracking tumor growth and distribution in animal models using fluorescence imaging systems. nih.govnih.govcns.org
Fluorescence-guided surgery: Evaluating the potential of these agents to improve tumor resection by providing real-time visualization of tumor margins. nih.govnih.govwisc.edumdpi.commdpi.com
The use of cancer-selective fluorescent probes in preclinical research contributes to a better understanding of cancer biology and facilitates the development and evaluation of new diagnostic and therapeutic strategies. dovepress.comfrontiersin.orgresearchgate.net
Research Findings and Data
Preclinical studies have investigated the properties of this compound. In vitro studies using various cancer cell lines (renal, colorectal, glioma, ovarian, pancreatic, melanoma, and prostate) and normal human skin fibroblasts showed that this compound exhibited preferential uptake in cancer cells. wisc.edu Confocal microscopy revealed a 5- to 9-fold higher uptake in these cancer cell lines compared to normal fibroblasts. wisc.edu this compound was observed to be associated with plasma and organelle membranes within the cells. wisc.edu Selective localization of APC analogs, including this compound, was also demonstrated in co-cultures of human prostate carcinoma cells and normal human skin fibroblasts. wisc.edu
Studies in glioblastoma (GBM) models have shown that this compound provides fluorescence discrimination between tumor and normal brain tissue. nih.govnih.gov Using confocal microscopy, the average tumor-to-contralateral normal brain fluorescence ratio for this compound in U251 xenografts was 3.51 ± 0.44. nih.govnih.govwisc.edu In comparison studies with 5-ALA, a commonly used agent for fluorescence-guided surgery, this compound showed a similar tumor-to-brain fluorescence ratio. nih.govnih.govwisc.edumdpi.comcellectar.com this compound has also demonstrated selective uptake in glioblastoma stem-like (GSC) cell lines and xenografts, labeling both CD133+ and CD133- GSCs, with significantly higher fluorescence in CD133+ GSCs compared to normal neural stem cells. wisc.edumedchemexpress.comcns.orgresearchgate.net
The excitation and emission peaks for this compound are reported as 500 nm and 517 nm, respectively. medchemexpress.comnih.govnih.govwisc.edutargetmol.com
Here is a summary of some preclinical findings regarding this compound uptake and tumor-to-normal ratios:
| Study Type | Model System | Imaging Modality | Tumor Type(s) | Uptake/Ratio Finding | Citation |
| In vitro | Cancer cell lines vs. normal fibroblasts | Confocal Microscopy | Renal, Colorectal, Glioma, Ovarian, Pancreatic, Melanoma, Prostate | 5- to 9-fold preferential uptake in cancer cells | wisc.edu |
| In vitro | Prostate carcinoma cells vs. normal fibroblasts | Confocal Microscopy | Prostate Carcinoma | Cancer-selective localization | wisc.edu |
| In vitro | GSC and serGBM lines vs. normal human astrocytes | Flow Cytometry | Glioblastoma (GSC and serum-cultured) | Enhanced uptake in GBM cells (Tumor/Normal ratio range: 2.23-4.87) | wisc.educns.org |
| In vivo | Orthotopic U251 GBM xenografts in mice | Confocal Microscopy | Glioblastoma (U251) | Tumor-to-normal brain ratio: 3.51 ± 0.44 | nih.govnih.govwisc.edu |
| In vivo | GSC-derived orthotopic gliomas in mice | Confocal Microscopy | Glioblastoma (GSC-derived) | Tumor-to-normal brain ratio: 2.74 (flow cytometry), 7.85 and 2.51 (confocal) | cns.org |
| In vivo | GSC-derived orthotopic gliomas in mice | Confocal Microscopy | Glioblastoma (GSC-derived) | Labeled all tumor cells, including GSCs (Nestin+, Olig2+, CD15/SSEA-1+) | researchgate.net |
Chemical Synthesis and Structural Elucidation of Clr1501
Derivatization Strategies for Fluorescent Tagging: BODIPY Integration in CLR1501
A key aspect of this compound is the integration of a fluorescent tag, specifically BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), to enable its use in fluorescence imaging. wisc.edumedchemexpress.comcloudfront.netmdpi.com BODIPY dyes are widely used in biological fluorescence imaging due to their favorable properties, including high fluorescence quantum yield, strong extinction coefficients, remarkable photostability, and ease of functionalization. mdpi.comnih.gov In this compound, the BODIPY moiety is stably linked to the phospholipid ether molecule. cloudfront.net The specific BODIPY used in this compound is an 8-thiomethyl-BODIPY, which is coupled to the phospholipid ether backbone via a Liebeskind-Srogl cross-coupling reaction. wisc.edu This integration allows this compound to emit green fluorescence, with reported excitation/emission peaks at 500/517 nm. nih.gov
Structure-Activity Relationship (SAR) Studies Guiding this compound Design and Analog Development (e.g., CLR1502)
Extensive structure-activity relationship (SAR) analyses have been conducted on phospholipid ether (PLE) and alkylphosphocholine (APC) analogs to optimize their tumor targeting and pharmacokinetic properties. cloudfront.netresearchgate.netcloudfront.net These studies have guided the design of compounds like this compound and its analog CLR1502. nih.govresearchgate.net
SAR studies have indicated that the length of the alkyl chain in these analogs is important for tumor targeting and clearance. researchgate.net For instance, decreasing the chain length can lead to decreased tumor targeting and rapid clearance, while increasing it can enhance plasma half-life and improve tumor uptake and retention. researchgate.net The C18 analog, which forms the backbone for CLR1404, this compound, and CLR1502, has shown promising results in terms of selective uptake and retention in tumors with rapid clearance from normal tissues. researchgate.net
This compound and CLR1502 are fluorescent versions of therapeutic phospholipid drug conjugates (PDCs). cloudfront.net this compound is tagged with BODIPY (green fluorescence), while CLR1502 utilizes a near-infrared molecule, IR-775, or an indocyanine dye. cloudfront.netcloudfront.net Comparisons between this compound and CLR1502 have shown differences in their tumor-to-normal tissue fluorescence ratios, which are attributed to factors like tissue penetration and background autofluorescence. nih.govmdpi.comnih.gov For example, CLR1502 has demonstrated a superior tumor-to-brain fluorescence ratio compared to this compound and 5-ALA in glioblastoma models. nih.govnih.gov This suggests that variations in the fluorescent tag can influence the imaging characteristics and potentially the efficacy of these analogs in different applications.
The SAR analyses also focus on the ability of these molecules to target lipid rafts on tumor cells and their subsequent intracellular trafficking to the cytoplasm, endoplasmic reticulum, and mitochondria. cloudfront.netgoogle.comgoogle.com
Challenges and Innovations in this compound Synthesis for Research Applications
While specific details regarding challenges and innovations solely focused on this compound synthesis for research applications are not extensively detailed in the provided results, some general aspects related to the synthesis of such complex molecules and their use in research can be inferred. The synthesis of phospholipid ether analogs like this compound involves multi-step procedures, including cross-coupling reactions and the stable integration of fluorescent moieties. wisc.eduresearchgate.net Ensuring high radiochemical purity for related radioiodinated analogs is also a consideration in this class of compounds. researchgate.net
Challenges in the synthesis of BODIPY dyes themselves for bioimaging applications include achieving good aqueous solubility while maintaining cell permeability. nih.gov Innovations in BODIPY chemistry aim to address these issues through modifications like installing charged substituents or PEG chains, although these can sometimes impact cell permeability. nih.gov
For research applications, the synthesis needs to be reliable and scalable to provide sufficient material for in vitro and in vivo studies. The stability of the fluorescent conjugate is also crucial for accurate and prolonged imaging. This compound has demonstrated prolonged labeling in cell culture. stocklight.com
Mechanistic Insights into Clr1501 Tumor Selectivity
Cellular Uptake Mechanisms: Role of Lipid Rafts and Membrane Interactions
Cellular uptake of CLR1501 and its parent compound, CLR1404, appears to partially involve interaction with lipid raft regions of the plasma membrane. wisc.edunih.gov Lipid rafts are specialized microdomains within the plasma membrane that are rich in cholesterol and sphingomyelin. wisc.edunih.gov These structures are known to organize signaling pathways and regulate processes such as cell proliferation and survival. wisc.edunih.gov
Lipid rafts are reported to be more abundant in cancer cells relative to normal cells, which may partially explain the cancer cell selectivity of CLR1404 and its analogs. wisc.edunih.gov Studies have supported the hypothesis that CLR1404 utilizes lipid rafts as portals of entry into cancer cells. wisc.edunih.gov For instance, pretreatment of PC-3 prostate cancer cells with Filipin III, an agent that sequesters cholesterol and disrupts lipid rafts, resulted in a significant decrease in the uptake of 125I-CLR1404 compared to untreated control cells. wisc.edunih.gov This suggests a role for lipid rafts in the uptake mechanism. The marked selectivity of these compounds for cancer cells versus non-cancer cells is thought to be due to the higher concentration of lipid rafts in cancer cell membranes. sec.gov The disruption of lipid raft architecture has been shown to suppress the uptake of phospholipid ethers (PLEs), the class of molecules to which this compound belongs, into cancer cells, further underscoring the pivotal role of lipid rafts. sec.gov
Intracellular Localization and Organelle Association of this compound
Following entry into cells via the plasma membrane, this compound is observed to collect in membrane-bound vesicles. wisc.edunih.gov Subsequently, it localizes to the membranes of cytoplasmic organelles. wisc.edunih.gov Confocal microscopy studies have shown that retained this compound is associated with both plasma and organelle membranes. wisc.edunih.gov This intracellular distribution pattern, specifically the association with organelle membranes, appears to be a characteristic of this compound localization within cancer cells. sec.gov
Differential Retention and Clearance Kinetics in Neoplastic versus Normal Cells
A key aspect of this compound's tumor selectivity is the differential retention and clearance kinetics observed between neoplastic and normal cells. In vitro studies have demonstrated that this compound exhibits preferential uptake in various cancer cell lines compared to normal fibroblasts. wisc.edunih.gov For example, confocal microscopy showed a 5- to 9-fold preferential uptake of this compound in seven different cancer cell lines (renal, colorectal, glioma, ovarian, pancreatic, melanoma, and prostate) compared to normal human skin fibroblasts after 24 hours. wisc.edunih.gov
Quantitative uptake and retention studies using 125I-CLR1404 in patient-matched normal and cancer cell lines further illustrate this differential behavior. An osteosarcoma cell line showed a 2.8-fold increase in uptake compared to patient-matched normal skin cells. wisc.eduresearchgate.net Similarly, two non-small cell lung cancer (NSCLC) patient cell lines exhibited significant increases in uptake compared to their patient-matched normal B-lymphoblast cell lines. wisc.eduresearchgate.net
The kinetics of uptake also differ; maximal uptake of 125I-CLR1404 was reached after 24 hours in human NSCLC cells, whereas it took 48 hours in normal skin fibroblasts. wisc.edunih.gov Furthermore, the final levels of 125I-CLR1404 uptake were approximately 4-fold higher in cancer cells than in normal cells. wisc.edunih.gov This suggests not only a faster uptake in cancer cells but also a higher capacity for accumulation and/or slower clearance compared to normal cells. This selective uptake and prolonged retention in malignant tumors in vivo compared to normal human cells or tissues has also been observed for this compound and other CLR1404 analogs. wisc.edunih.gov
The selective targeting and retention by cancer cells, including cancer stem cells, in preference to normal cells is a key feature of APC analogs, attributed to the enrichment of lipid rafts in cancer cells. sec.govsec.gov
Here is a table summarizing representative in vitro uptake data:
| Cell Type | This compound/125I-CLR1404 Uptake (Relative to Normal Fibroblasts/Matched Normal Cells) | Time Point | Source |
| Various Cancer Cell Lines | 5- to 9-fold higher | 24 hours | wisc.edunih.gov |
| Osteosarcoma (Patient-matched) | 2.8-fold increase | Not specified | wisc.eduresearchgate.net |
| NSCLC (Patient-matched) | Significant increase | Not specified | wisc.eduresearchgate.net |
| Human NSCLC cells (Maximal) | Approximately 4-fold higher than normal fibroblasts (final levels) | 24 hours | wisc.edunih.gov |
| Normal Skin Fibroblasts (Maximal) | - | 48 hours | wisc.edunih.gov |
Molecular Pathways Influencing this compound Accumulation and Specificity
While the primary mechanism for the tumor selectivity of this compound and other APC analogs is strongly linked to their interaction with lipid rafts, which are more abundant in cancer cells, the influence of specific molecular pathways on their accumulation and specificity is also being explored. wisc.edunih.govsec.gov
Alkylphospholipids, including APCs, target cellular and intracellular membranes rather than directly interacting with DNA, unlike classical cytotoxic agents. nih.gov At therapeutic doses, alkylphospholipids are known to interfere with phosphatidylcholine biosynthesis, disrupt lipid transduction pathways, and block the endoplasmic reticular transport of cholesterol. nih.gov These actions ultimately lead to the disruption of cholesterol homeostasis and membrane lipid raft function. nih.gov
The enhanced uptake of CLR1404 analogs in CD133+ glioblastoma stem cells (GSCs) compared to matched CD133- non-GSCs also supports a lipid raft-based mechanism, as CD133 has been shown to localize to cholesterol-rich lipid raft microdomains. nih.gov
Research into the detailed molecular pathways affected by these compounds is ongoing to optimize and personalize their application. researchgate.net
Comparative Analysis of this compound Permeability in In Vitro Blood-Brain Barrier Models
The permeability of this compound across the blood-brain barrier (BBB) is a critical factor for its potential use in brain tumor applications. Studies using in vitro BBB models composed of human induced pluripotent stem cell-derived brain microvascular endothelial cells (iPSC-derived BMECs) have investigated the permeability characteristics of this compound and other APC analogs like CLR1404 and CLR1502. nih.govacs.orgnih.govoup.com
This in vitro BBB system exhibits high barrier integrity and functional expression of drug efflux transporters, making it a relevant model for assessing BBB permeability. nih.govacs.orgnih.govoup.com In these studies, this compound demonstrated relatively low permeability across the iPSC-BMEC model compared to a highly permeable reference compound like diazepam, although its permeability was higher than that of the BBB-impermeable marker sucrose. nih.govacs.orgnih.govoup.comresearchgate.net
The permeability values (Pe) in one study were reported as 54 ± 3.2 × 10⁻⁵ cm/min for this compound, compared to 170 ± 29 × 10⁻⁵ cm/min for diazepam and 13 ± 2.5 × 10⁻⁵ cm/min for sucrose. nih.govacs.org Another study reported slightly different values but maintained the relative permeability profile: 34.4 ± 14.0 × 10⁻⁵ cm/min for this compound, 174.0 ± 28.57 × 10⁻⁵ cm/min for diazepam, and 12.95 ± 2.49 × 10⁻⁵ cm/min for sucrose. nih.govoup.comresearchgate.net
Here is a table comparing the permeability of APC analogs and reference compounds in an in vitro BBB model:
| Compound | Permeability (Pe, ×10⁻⁵ cm/min) | Source |
| This compound | 54 ± 3.2 | nih.govacs.org |
| This compound | 34.4 ± 14.0 | nih.govoup.comresearchgate.net |
| CLR1404 | 35 ± 5.7 | nih.govacs.org |
| CLR1404 | 40.8 ± 15.1 | nih.govoup.comresearchgate.net |
| CLR1502 | 26 ± 4.9 | nih.govacs.org |
| CLR1502 | 35.4 ± 17.5 | nih.govoup.comresearchgate.net |
| Diazepam | 170 ± 29 | nih.govacs.org |
| Diazepam | 174.0 ± 28.57 | nih.govoup.comresearchgate.net |
| Sucrose | 13 ± 2.5 | nih.govacs.org |
| Sucrose | 12.95 ± 2.49 | nih.govoup.comresearchgate.net |
The fluorescent APC analogs, including this compound and CLR1502, were found to undergo polarized drug efflux transport in the brain-to-blood direction in the BBB model, mediated by BCRP and MRP transporters. nih.govacs.orgnih.govoup.comresearchgate.net This efflux could be specifically blocked with pharmacological inhibitors. nih.govacs.orgnih.govoup.comresearchgate.net Notably, none of the tested APC analogs appeared to undergo substantial P-gp transport. nih.govacs.orgnih.govoup.comresearchgate.net
The limited permeability of these APC analogs across an intact BBB into normal brain tissue is considered to contribute to the high tumor-to-background ratios observed in initial human trials, particularly for brain tumors associated with a disrupted BBB. nih.govacs.orgnih.govoup.com The addition of fluorescent moieties to APCs resulted in greater efflux via MRP and BCRP, which may have implications for fluorescence-guided applications. nih.govacs.orgnih.govoup.com
Preclinical in Vitro Evaluation of Clr1501 Biological Activity
Quantitative Assessment of CLR1501 Selectivity Across Diverse Cancer Cell Lines
In vitro studies have demonstrated the broad-spectrum cancer cell selectivity of this compound. These investigations have been crucial in establishing the compound's potential applicability across various malignancies.
Glioblastoma (GBM) and Glioblastoma Stem-Like Cells (GSCs)
This compound has shown significant selectivity for glioblastoma (GBM), the most aggressive primary brain tumor, and its associated glioblastoma stem-like cells (GSCs) in vitro. Studies have confirmed the uptake of this compound in histologically confirmed tumor cells. nih.gov In vivo studies using mouse xenograft models of human glioblastoma have further substantiated these findings, demonstrating excellent tumor-to-normal brain fluorescence discrimination. nih.govresearchgate.net
Flow cytometry analysis of U251 glioblastoma xenografts treated with this compound revealed a mean tumor-to-normal brain (T:N) fluorescence ratio of 14.8 ± 7.34. nih.gov Confocal imaging of frozen brain sections from U251 xenografts showed a clear distinction in this compound fluorescence between the tumor and the contralateral normal brain, with an average T:N fluorescence ratio of 3.51 ± 0.44. nih.govresearchgate.net When imaged using the IVIS Spectrum imaging system, the T:N ratio for this compound in U251 xenografts was 7.23 ± 1.63. researchgate.netnih.gov Furthermore, this compound has been shown to label GSCs that are positive for stem cell markers such as nestin, Olig2, and CD15/SSEA-1. nih.gov
Tumor-to-Normal Brain Fluorescence Ratios of this compound in Glioblastoma Models
| Model | Measurement Technique | Tumor-to-Normal Brain (T:N) Ratio | Reference |
|---|---|---|---|
| U251 Glioblastoma Xenografts | Flow Cytometry | 14.8 ± 7.34 | nih.gov |
| U251 Glioblastoma Xenografts | Confocal Imaging | 3.51 ± 0.44 | nih.govresearchgate.net |
| U251 Glioblastoma Xenografts | IVIS Imaging | 7.23 ± 1.63 | researchgate.netnih.gov |
Broad-Spectrum Efficacy: Renal, Colorectal, Ovarian, Pancreatic, Melanoma (A375), and Prostate (PC-3) Cancer Models
The cancer-selective properties of this compound extend beyond glioblastoma to a wide array of other solid tumors. Fluorescence confocal microscopy has shown this compound uptake in multiple cancer types, including prostate cancer. researchgate.net A coculture experiment vividly demonstrated this selectivity, where human prostate carcinoma cells (PC-3) exhibited significant uptake of this compound, while co-cultured normal human fibroblasts showed markedly less fluorescence. researchgate.net While direct quantitative in vitro uptake data for renal, colorectal, ovarian, and pancreatic cancer cell lines, as well as the A375 melanoma cell line, are not extensively detailed in the provided search results, the collective evidence points towards a broad-spectrum anti-cancer activity. The underlying mechanism for this selectivity is attributed to the overabundance of phospholipid ethers in the membranes of many solid tumor cells compared to normal cells. researchgate.net
Other Malignancy Models: Neuroblastoma (CHLA20, SK-N-AS), Rhabdomyosarcoma (Rh-30), and Ewing Sarcoma (TC-71)
Specific in vitro quantitative data for the neuroblastoma cell lines CHLA20 and SK-N-AS, the rhabdomyosarcoma cell line Rh-30, and the Ewing sarcoma cell line TC-71 regarding this compound uptake and selectivity were not available in the provided search results. However, the demonstrated broad-spectrum nature of this compound's uptake in various cancer cell lines suggests its potential for selectivity in these pediatric solid tumors as well.
Comparative Studies of this compound Uptake and Retention in Normal Human Primary Cells
A critical aspect of a cancer-selective agent is its minimal interaction with healthy tissues. Comparative studies evaluating the uptake and retention of this compound in normal human primary cells have been conducted to establish its safety and selectivity profile.
Human Skin Fibroblasts (704sk, HUFI)
Studies have consistently shown significantly lower uptake of this compound and its analogs in normal human fibroblasts compared to cancer cells. Fluorescence confocal microscopy revealed less uptake of this compound in normal human fibroblasts after 24 hours of incubation compared to various cancer cell lines. researchgate.net In a direct quantitative comparison using the radioiodinated analog ¹²⁵I-CLR1404, the osteosarcoma cell line 704.T showed a 2.8-fold increase in uptake compared to its patient-matched normal skin fibroblast cell line, 704.sk. researchgate.net This highlights the preferential accumulation of these alkylphosphocholine analogs in cancerous cells over their normal counterparts. While specific data for the HUFI cell line was not available, the results from 704.sk fibroblasts provide strong evidence for the low uptake of this compound in normal skin cells.
Comparative Uptake of ¹²⁵I-CLR1404 in Cancer vs. Normal Cells
| Cell Line Pair | Cell Type | Relative Uptake | Reference |
|---|---|---|---|
| Patient-Matched | 704.T (Osteosarcoma) | 2.8-fold higher | researchgate.net |
| 704.sk (Normal Skin Fibroblast) | Baseline |
Normal Human Astrocytes (NHA) and Human Neural Stem Cells (NSCs)
The evaluation of this compound uptake in normal brain cells is crucial, given its application in glioblastoma imaging. The in vivo studies that established high tumor-to-normal brain fluorescence ratios inherently suggest a lower uptake and retention of this compound in the cells that constitute normal brain tissue, which include normal human astrocytes (NHA) and human neural stem cells (NSCs). nih.govresearchgate.netnih.gov The clear demarcation observed between fluorescent tumor tissue and the surrounding non-fluorescent normal brain tissue in these studies provides strong evidence for the selective uptake of this compound by cancer cells within the brain. nih.gov However, specific quantitative in vitro uptake and retention data for isolated NHA and NSCs were not detailed in the provided search results.
Normal Human Mammary Gland Epithelial Cells (MCF10A)
Based on a comprehensive review of the available scientific literature, specific data regarding the preclinical in vitro evaluation of this compound's biological activity directly on normal human mammary gland epithelial cells (MCF10A) were not found. Research has focused on comparing its uptake in various cancer cell lines to that in normal human skin fibroblasts wisc.edunih.gov.
Methodological Frameworks for In Vitro Fluorescence Analysis of this compound
The in vitro and ex vivo analysis of this compound fluorescence relies on established and precise methodological frameworks to visualize and quantify its cellular uptake and distribution.
Confocal Microscopy Techniques
Confocal microscopy is a primary technique for visualizing the subcellular localization of this compound. In in vitro studies, various cancer cell lines, including those from renal, colorectal, glioma, and prostate cancers, were treated with this compound and imaged 24 hours later nih.gov. These studies demonstrated a five- to ninefold preferential uptake in cancer cells compared to normal human fibroblasts nih.gov. The retained this compound was observed to be associated with plasma and organelle membranes nih.gov.
For ex vivo analysis, confocal imaging of frozen brain sections from mice bearing U251 glioblastoma xenografts was performed. This method avoids the use of ethanol dehydration, which could extract the compound from the tissues nih.gov. Using an excitation peak of 500 nm and an emission peak of 517 nm for this compound's green fluorescence, a clear distinction between the tumor and contralateral normal brain tissue was observed nih.govmedchemexpress.com. Quantitative analysis of these images yielded a significant tumor-to-normal brain (T:N) fluorescence ratio.
Flow Cytometry for Quantitative Fluorescence Profiling
Flow cytometry provides a robust method for the quantitative profiling of this compound fluorescence in cell populations. This technique has been applied ex vivo to analyze tissues from mice with U251 glioblastoma xenografts that had been administered this compound nih.gov. After the tumors were verified by MRI, the brain tissue was removed, processed into a single-cell suspension, and analyzed nih.gov.
The analysis allowed for the quantification of fluorescence intensity within the cell population, enabling a comparison between tumor cells and cells from normal contralateral brain tissue. This quantitative approach is crucial for determining the selectivity of the fluorescent agent. In one such study, U251 xenografts revealed a significant mean tumor-to-normal brain (T:N) fluorescence ratio nih.gov. Flow cytometry was also noted as a method used to analyze this compound labeling in glioblastoma stem-like cells (GSCs) nih.gov.
Interactive Table: Quantitative Fluorescence of this compound in Glioblastoma Models
| Analytical Method | Model System | Fluorescence Ratio (Tumor:Normal Brain) | Statistical Significance |
|---|---|---|---|
| Confocal Microscopy | U251 Xenografts (n=13) | 3.51 ± 0.44 | p<0.001 |
| Ex Vivo Flow Cytometry | U251 Xenografts (n=4) | 14.8 ± 7.34 | p=0.07 |
Long-Term Cellular Retention Characteristics of this compound in Culture
Alkylphosphocholine (APC) analogs, the class of compounds to which this compound belongs, are characterized by prolonged, tumor-selective retention nih.govresearchgate.net. This property is attributed to their resistance to catabolic breakdown within the tumor microenvironment researchgate.net.
In vitro studies using the parent radiolabeled compound, ¹²⁵I-CLR1404, which shares the same APC chemical scaffold as this compound, provide insight into these retention characteristics. In human non-small cell lung cancer cells, the uptake of ¹²⁵I-CLR1404 reached its maximum at 24 hours and remained high for up to 120 hours wisc.edu. In contrast, maximal uptake in normal skin fibroblasts was not reached until 48 hours, and the total amount of uptake was approximately fourfold lower than in the cancer cells wisc.edu. This demonstrates the dual properties of preferential uptake and significantly prolonged retention within cancer cells when studied in culture wisc.edunih.gov.
Preclinical in Vivo Evaluation of Clr1501 in Non Human Models
Orthotopic and Xenograft Animal Models for Tumor Selectivity Assessment
To assess the tumor selectivity of CLR1501, researchers have utilized various orthotopic and xenograft animal models. criver.comyoutube.com Orthotopic models, where tumor cells are implanted into the corresponding organ of origin in an animal, provide a more clinically relevant microenvironment for studying tumor growth and response to imaging agents. criver.com Xenograft models, involving the transplantation of human tumor cells into immunocompromised mice, are also widely used to evaluate the behavior of human cancers in a living system. nih.govcornell.edu
A primary focus of this compound preclinical research has been on glioblastoma (GBM), the most aggressive primary brain tumor. nih.govresearchgate.net Studies have employed orthotopic xenografts in mice using established human GBM cell lines, such as U251, and patient-derived glioblastoma stem cells (GSCs). nih.govnih.gov These GSC-derived models are particularly significant as they are believed to recapitulate the cellular heterogeneity and therapeutic resistance of human GBMs. nih.govcloudfront.net In these models, this compound has demonstrated the ability to label tumor cells, including GSCs positive for markers like nestin, Olig2, and CD15/SSEA-1. researchgate.net The compound has also shown extensive labeling of both CD133+ and CD133- GSC populations. cloudfront.net
Beyond glioblastoma, the utility of this compound and its analogs has been suggested in a broad spectrum of cancer cell lines and xenografts. The underlying mechanism of selective uptake and prolonged retention is attributed to an affinity for cancer cell lipid rafts, a feature observed in 57 out of 61 tested cancer cell lines. cloudfront.net While the primary focus of the provided information is on GBM, the successful visualization of liver metastases from various other cancer types indicates the potential for broader applications. researchgate.net However, it was noted that flank xenografts of two human hepatocellular carcinoma lines did not exhibit the same prolonged retention. researchgate.net
Quantitative Analysis of this compound Tumor-to-Normal Tissue Fluorescence Ratios
A critical aspect of evaluating an imaging agent's efficacy is the quantitative analysis of its signal in cancerous tissue versus surrounding healthy tissue. For this compound, tumor-to-normal brain (T:N) fluorescence ratios have been a key metric. In studies involving U251 glioblastoma xenografts, ex vivo flow cytometry revealed a mean T:N ratio of 14.8 ± 7.34. nih.gov When analyzed with different imaging systems, the T:N ratios for this compound in GBM models were found to be 3.51 ± 0.44 with confocal imaging and 7.23 ± 1.63 with the IVIS imaging system. nih.govnih.gov In 105CSC xenografts, the mean T:N fluorescence ratio for this compound was 12.04 ± 3.64. nih.gov Furthermore, in 22CSC xenografts, the observed T:N fluorescence ratio was 5.84 ± 3.3. nih.gov
| Xenograft Model | Imaging Modality | Mean Tumor-to-Normal (T:N) Ratio (± Standard Deviation/Error) | Source |
|---|---|---|---|
| U251 Glioblastoma | Ex vivo flow cytometry | 14.8 ± 7.34 | nih.gov |
| U251 Glioblastoma & GSC-derived | Confocal Microscopy | 3.51 ± 0.44 | nih.govnih.gov |
| U251 Glioblastoma & GSC-derived | IVIS Imaging System | 7.23 ± 1.63 | nih.govnih.gov |
| 105CSC | Not Specified | 12.04 ± 3.64 | nih.gov |
| 22CSC | Not Specified | 5.84 ± 3.3 | nih.gov |
Advanced Imaging Modalities for In Vivo this compound Detection
The detection of this compound fluorescence in preclinical models is facilitated by advanced imaging technologies that can visualize and quantify the agent's distribution in living animals and excised tissues. integratedcancermedicine.orgharvard.edu
Whole-animal optical imaging systems, such as the IVIS Spectrum, are instrumental for non-invasive, longitudinal monitoring of fluorescence in living animals. wisc.eduharvard.edupitt.edu These systems can detect both bioluminescent and fluorescent reporters across a wide spectral range. wisc.eduharvard.eduumassmed.edu The IVIS Spectrum, in particular, has been utilized in studies with this compound to image mice with orthotopic U251 GBM and GSC-derived xenografts. nih.govnih.gov This technology allows for the quantitative assessment of tumor burden and the biodistribution of fluorescent agents like this compound in real-time within a living organism. harvard.edu
Following in vivo imaging, ex vivo analysis of harvested tissues provides higher resolution confirmation of the imaging agent's localization at the cellular level. mdpi.comscienceopen.com Tissue sectioning combined with confocal microscopy is a powerful technique for this purpose. researchgate.netnih.gov In studies of this compound in glioblastoma models, harvested brains were imaged using confocal microscopy to verify the uptake of this compound in histologically confirmed tumors. researchgate.netnih.gov This method allows for detailed visualization of the fluorescent agent within the tumor microenvironment and at the cellular margin between cancerous and normal brain tissue. nih.gov
Flow Cytometric Analysis of Dissociated Tumor and Normal Tissues
Flow cytometry has been instrumental in quantifying the selective uptake of this compound in cancerous cells compared to their normal counterparts at a single-cell level. In preclinical studies involving glioblastoma (GBM) models, dissociated tissues from xenografts were analyzed to verify the compound's tumor-specific accumulation.
Research demonstrated significantly greater this compound labeling in 9 out of 10 glioblastoma stem cell (GSC) and GBM cell lines when compared to normal human astrocytes (NHA). cloudfront.net Further ex vivo analysis of dissociated orthotopic GBM xenografts from mice confirmed these findings. These analyses identified subpopulations of CD133+ glioma cells, a known cancer stem cell marker, ranging from 2% to 26% across three different human-derived GBM lines, all of which were labeled by this compound. researchgate.net
The table below summarizes the flow cytometric findings regarding this compound uptake in different cell populations.
Table 1: this compound Uptake in Glioblastoma vs. Normal Cells
| Cell Lines Analyzed | Comparison Group | Key Finding |
|---|---|---|
| 10 GSC and GBM Cell Lines | Normal Human Astrocytes (NHA) | 9 of 10 cancer lines showed significantly greater this compound labeling than NHAs. cloudfront.net |
Longitudinal Monitoring of this compound Retention and Distribution in Live Animal Models
The ability to monitor this compound over time in living organisms is crucial for its potential application in fluorescence-guided surgery. Studies in mice with orthotopic glioblastoma xenografts have been conducted to track the retention and distribution of the compound.
Using the IVIS Spectrum imaging system, researchers performed quantitative analysis of tumor-to-normal brain (T:N) fluorescence ratios. nih.gov These studies revealed that this compound provides a distinct contrast between malignant and healthy tissue. In addition to spatial distribution, the temporal aspect of this compound retention has been noted. Evidence from GSC spheres developed from xenograft tumors showed that this compound labeling was retained for weeks, indicating long-term retention within the tumor and its progeny. cloudfront.net
The data below highlights the quantified distribution of this compound in a glioblastoma mouse model.
Table 2: Tumor-to-Normal Brain Fluorescence Ratios for this compound
| Imaging Modality | Animal Model | Mean T:N Ratio (± Standard Error) |
|---|---|---|
| Confocal Imaging | U251 & GSC-derived Xenografts | 3.51 (± 0.44) nih.gov |
Assessment of this compound Specificity for Cancer Stem-Like Cell Populations In Vivo
A critical aspect of preclinical evaluation is determining the agent's ability to target cancer stem cells (CSCs), which are implicated in tumor recurrence and resistance. In vivo studies have demonstrated that this compound effectively labels these specific cell populations within tumors. cloudfront.netresearchgate.net
In mice harboring GSC-derived orthotopic gliomas, intravenously administered this compound was found to label tumor cells, including GSCs. researchgate.net Immunohistochemical analysis confirmed that this compound-labeled cells also stained positive for established stem cell markers such as nestin, Olig2, and CD15/SSEA-1. researchgate.net
Flow cytometry of dissociated xenografts further substantiated these findings, showing extensive this compound labeling in both CD133+ and CD133- GSC subpopulations. cloudfront.net Notably, in 4 out of 5 tested GSC lines, the CD133+ population exhibited significantly higher labeling than its CD133- counterpart, suggesting a preferential uptake in this key stem-like cell population. cloudfront.net The co-localization of this compound with these CSC markers provides strong evidence for its ability to target this critical subset of tumor cells. cloudfront.netresearchgate.net
The following table summarizes the co-localization of this compound with various cancer stem cell markers in glioblastoma models.
Table 3: this compound Co-localization with Cancer Stem Cell Markers In Vivo
| Cancer Stem Cell Marker | Model System | Finding |
|---|---|---|
| Nestin | GSC-derived orthotopic gliomas | This compound-positive cells also stained positive for nestin. researchgate.net |
| Olig2 | GSC-derived orthotopic gliomas | This compound-positive cells also stained positive for Olig2. researchgate.net |
| CD15/SSEA-1 | GSC-derived orthotopic gliomas | This compound-positive cells also stained positive for CD15/SSEA-1. researchgate.net |
Comparative Research and Benchmarking of Clr1501
Head-to-Head Comparisons with Established Preclinical Fluorescent Agents (e.g., 5-Aminolevulinic Acid, 5-ALA)
Preclinical studies have directly compared the selective accumulation and fluorescence profile of CLR1501 with 5-aminolevulinic acid (5-ALA), a widely used agent for fluorescence-guided neurosurgery in some regions. cellectar.comnih.gov In one study using five preclinical models of glioblastoma (GBM), including cell lines and patient-derived xenografts, this compound demonstrated accumulation and a fluorescence profile similar to that of 5-ALA. mdpi.com
A direct comparison in mice harboring U251 glioblastoma xenografts that were co-treated with both agents showed that the mean tumor-to-normal brain (T:N) fluorescence ratio was higher for this compound (6.88±1.57) than for 5-ALA (4.00±0.97), although this difference was not statistically significant (p=0.066). nih.gov
Analysis of Comparative Tumor-to-Background Signal-to-Noise Ratios
Quantitative analysis of tumor-to-normal tissue fluorescence ratios is crucial for evaluating the effectiveness of imaging agents. Studies have assessed the T:N ratios of this compound in comparison to other agents like 5-ALA and CLR1502, another fluorescent APC analog.
In U251 glioblastoma xenografts imaged using the IVIS Spectrum imaging system, the mean T:N fluorescence ratio for this compound was 7.23±1.63. nih.gov This was significantly higher than the negative controls (0.87±0.07). nih.gov The mean T:N ratio for 5-ALA in the same model and imaging system was 4.81±0.92. nih.gov While this compound showed a higher mean T:N ratio than 5-ALA in this IVIS imaging comparison, the difference was not statistically significant (p = 0.077). nih.gov
Confocal microscopy imaging of U251 xenografts treated with this compound showed an average T:N fluorescence ratio of 3.51±0.44. nih.gov In 22T GBM-derived xenografts, the T:N ratio was observed to be 5.84±3.3, although the small sample size limited the statistical impact. nih.gov
In contrast, CLR1502, which emits in the near-infrared range, demonstrated a significantly higher T:N ratio (9.28±1.08 on IVIS imaging) compared to both this compound and 5-ALA in U251 xenografts. nih.govnih.gov
Here is a summary of comparative T:N ratios from preclinical studies:
| Agent | Imaging Modality | Tumor Model | Mean T:N Ratio | Standard Deviation | Statistical Significance vs. 5-ALA | Statistical Significance vs. This compound |
| This compound | IVIS Spectrum | U251 GBM | 7.23 | 1.63 | Not significant (p=0.077) | - |
| 5-ALA | IVIS Spectrum | U251 GBM | 4.81 | 0.92 | - | Not significant (p=0.077) |
| This compound | Confocal | U251 GBM | 3.51 | 0.44 | - | - |
| CLR1502 | IVIS Spectrum | U251 GBM | 9.28 | 1.08 | Significant (p<0.01) | Significant (p<0.01) |
Note: T:N ratios can vary depending on the imaging modality, tumor model, and specific experimental parameters.
Comparative Advantages and Limitations of this compound in Preclinical Imaging Paradigms
One of the key advantages of this compound, as an alkylphosphocholine analog, is its cancer cell selectivity, which is attributed to its selective uptake via lipid rafts that are more abundant in malignant cells compared to normal cells. cloudfront.netwisc.edu This property allows for preferential retention in tumor tissue. wisc.educns.org this compound has shown preferential uptake in a variety of cancer cell lines in vitro compared to normal fibroblasts. wisc.edu It has also demonstrated avid labeling and long-term retention in GBM tumors, including glioblastoma stem cells (GSCs), with minimal retention by normal neural and neural stem cells. wisc.educns.org This selective retention forms the basis for its use in tumor imaging. cloudfront.net
In preclinical glioblastoma models, this compound provided tumor-to-normal brain fluorescence discrimination. nih.gov Its tumor-specific fluorescence signal has been found to be similar to that of 5-ALA. cellectar.com The fluorescence of this compound is in the green spectrum, with excitation/emission peaks at 500/517 nm. nih.gov This is within the detection range of some commercially available operative microscopes with appropriate fluorescence detection attachments. mdpi.com
A limitation noted in comparative studies is that while this compound shows comparable T:N ratios to 5-ALA in some imaging modalities, another analog, CLR1502 (near-infrared), has demonstrated a superior T:N fluorescence ratio. cellectar.comnih.govnih.gov The accumulation of this compound in non-tumoral areas, such as the skin, has also been observed in some preclinical models, although retention in other non-target organs decreased over time. cloudfront.net
Compared to 5-ALA, which is not approved for routine use in the United States, this compound represents a novel investigational agent with potential for fluorescence-guided surgery. cellectar.comnih.gov The ability of existing clinical imaging systems to visualize these agents could accelerate their translation to clinical use. nih.gov
Synergistic Research Potentials of this compound with Other Preclinical Diagnostic or Research Modalities
The tumor-selective targeting mechanism of alkylphosphocholine analogs like this compound suggests potential for synergistic research applications beyond fluorescence imaging. The core phospholipid ether (PLE) technology, on which this compound is based, can be modified. cellectar.comnih.gov This allows for the potential replacement of the fluorescent reporter tag with other imaging tracers, such as those used for PET or MR imaging, or with therapeutic payloads. nih.gov This utilizes the inherent tumor specificity of the APC platform to selectively deliver different agents to cancer cells. nih.gov
The parental APC analog, CLR1404 (from which this compound and CLR1502 are derived), has been investigated for both diagnostic imaging (using radioisotope-labeled versions like 124I-CLR1404) and cancer therapy (using 131I-CLR1404). wisc.edu Preclinical and clinical studies with radioiodinated APC analogs are ongoing. nih.govcloudfront.net This indicates the potential for this compound, as a fluorescent analog, to be used in conjunction with or as a research tool alongside these other modalities that exploit the same tumor-targeting mechanism.
Furthermore, the use of fluorescent imaging agents like this compound in preclinical research can be synergistic with other diagnostic techniques by providing real-time visualization of tumor margins and cellular distribution, which can complement anatomical imaging modalities like MRI or metabolic imaging like PET-CT. researchgate.net The ability to visualize cancer cells with high fidelity using agents like this compound can aid in the development and evaluation of new therapeutic strategies by providing clear markers for tumor response or progression. cellectar.com
Compound Names and PubChem CIDs:
Note: A list of compound names and their corresponding PubChem CIDs was requested to be included in a table at the end of the article. As this list was not provided in the prompt, this table cannot be generated.
Advanced Research and Future Directions in Clr1501 Studies
Refinement of Structure-Activity Relationships for Enhanced Photophysical Properties and Tumor Targeting of CLR1501 Analogs
Extensive structure-activity studies have been crucial in identifying and optimizing cancer-targeting APC analogs, including this compound. This compound is derived from chemically synthesized phospholipid ethers and features a cancer-targeting alkylphosphocholine scaffold with a green fluorescent BODIPY moiety attached to a phenyl ring. nih.gov Another analog, CLR1502, incorporates a near-infrared fluorescent IR-775 moiety. nih.gov
Research continues to refine the relationship between the chemical structure of these analogs and their photophysical properties (such as excitation/emission spectra) and their ability to selectively target tumors. While this compound has excitation/emission peaks at 500/517 nm, CLR1502, with its different fluorescent tag, has peaks at 760/778 nm. nih.gov, nih.gov Studies comparing this compound and CLR1502 have shown differences in tumor-to-normal brain ratios in glioblastoma models, with CLR1502 exhibiting a superior ratio compared to this compound and 5-ALA. nih.gov, nih.gov This highlights how modifications to the fluorescent moiety can impact targeting efficacy and signal discrimination.
Further structural modifications are being explored to potentially improve these properties. The addition of fluorescent moieties to the APC scaffold, as seen in this compound and CLR1502, has been shown to influence interactions with efflux transporters like BCRP and MRP, which can affect permeability across biological barriers. nih.gov Understanding these structure-activity relationships is key to designing future generations of APC analogs with improved tumor selectivity and desired photophysical characteristics for specific applications. nih.gov
Investigation of this compound Permeability Across Biological Barriers Utilizing In Vitro Models (e.g., iPSC-derived BBB models)
Investigating the permeability of this compound across biological barriers is critical for understanding its distribution and efficacy, particularly in the context of brain tumors. In vitro models, such as those utilizing human induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells (BMECs), are employed for this purpose. nih.gov, researchgate.net These models offer a physiologically relevant system with high barrier integrity and functional drug efflux transporters, mimicking the in vivo blood-brain barrier (BBB). nih.gov, researchgate.net
Studies using iPSC-derived BBB models have shown that this compound exhibits relatively low permeability across the intact barrier compared to highly permeable compounds like diazepam, although its permeability is higher than that of impermeable sucrose. nih.gov, acs.org, researchgate.net
| Compound | Permeability (×10⁻⁵ cm/min) |
| CLR1404 | 35 ± 5.7 nih.gov |
| This compound | 54 ± 3.2 nih.gov |
| CLR1502 | 26 ± 4.9 nih.gov |
| Diazepam | 170 ± 29 nih.gov |
| Sucrose | 13 ± 2.5 nih.gov |
Research indicates that the fluorescent APC analogs, including this compound, are substrates for polarized drug efflux transport mediated by BCRP and MRP in the brain-to-blood direction within these in vitro BBB models. nih.gov, researchgate.net This efflux can be blocked by pharmacological inhibitors. nih.gov, researchgate.net The limited permeability across an intact BBB is hypothesized to contribute to the high tumor-to-background ratios observed in clinical trials, as the compound preferentially accumulates in areas with a disrupted BBB, characteristic of many tumors. nih.gov, researchgate.net Further studies using these models continue to provide valuable insights into the transport mechanisms influencing this compound's distribution. nih.gov, acs.org, researchgate.net
Exploration of Novel Chemical Modifications for this compound to Expand Research Applications
The core structure of this compound, based on the APC scaffold, allows for exploration of novel chemical modifications to tailor its properties for various research applications. As an analog of CLR1404, which can be labeled with radioisotopes for PET or SPECT imaging and radiotherapy, this compound demonstrates the potential for modifying the scaffold with different functional moieties. nih.gov, researchgate.net The attachment of the BODIPY fluorescent dye in this compound is one such modification enabling fluorescence-guided applications. nih.gov
Future research directions involve exploring other fluorescent dyes or probes with different excitation and emission spectra to allow for multiplex imaging or to optimize tissue penetration for specific research needs. nih.gov Additionally, modifications could involve conjugating the APC scaffold with other molecules, such as targeting ligands for enhanced specificity to particular cell types or intracellular organelles, or with molecules that enable other detection modalities beyond fluorescence. semanticscholar.org, thno.org The aim is to create a versatile platform based on the APC structure that can be adapted for a wide range of cellular and molecular investigations. nih.gov, researchgate.net, wisc.edu, bmglabtech.com
Development of this compound as a Multiparametric Fluorescent Probe for Cellular and Molecular Biology Research
This compound's inherent tumor-selective uptake and fluorescent properties make it a promising candidate for development as a multiparametric fluorescent probe. wisc.edu, mdpi.com In cellular and molecular biology, multiparametric probes allow for the simultaneous assessment of multiple biological parameters within a single cell or tissue sample.
Research is exploring how this compound's fluorescence can be utilized in conjunction with other fluorescent markers or techniques to gain more comprehensive insights. For instance, its co-localization with specific cellular components or biomarkers can be studied using techniques like confocal microscopy and flow cytometry to understand the mechanisms of its selective uptake and retention in cancer cells. researchgate.net, the-scientist.com Flow cytometry analysis with this compound has been used to quantify its co-localization with markers in glioblastoma stem cells. researchgate.net
Future development may involve modifying this compound or using it in combination with other probes to report on different cellular states or processes, such as cell viability, proliferation, apoptosis, or the status of specific signaling pathways. rheniumbio.co.il, the-scientist.com This would transform this compound from a simple tumor-visualizing agent into a more sophisticated tool for detailed cellular and molecular analysis, enabling researchers to correlate this compound uptake with specific cellular characteristics. wisc.edu, mdpi.com
Integration of this compound into High-Throughput Screening Platforms for Preclinical Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of preclinical drug discovery, enabling the rapid testing of large libraries of compounds. bmglabtech.com, nih.gov, researchgate.net this compound's tumor-selective fluorescence makes it suitable for integration into HTS platforms to identify compounds that modulate its uptake, retention, or fluorescence properties in cancer cells. wisc.edu
By using this compound as a fluorescent indicator, researchers can screen compound libraries to find agents that might enhance this compound's tumor specificity, interfere with its efflux, or affect the viability of this compound-accumulating cells. nih.gov This could be particularly valuable in identifying new drug candidates that target the unique lipid metabolism or transport mechanisms exploited by APC analogs for tumor accumulation. researchgate.net
Integration into HTS platforms typically involves automated liquid handling, fluorescence plate readers, and sophisticated data analysis software. bmglabtech.com The ability to quickly and quantitatively assess this compound fluorescence in large numbers of treated and untreated cancer cells allows for efficient identification of potential drug leads that interact with the compound or the cellular pathways it reflects. wisc.edu, alitheagenomics.com
Methodological Innovations in Quantitative Image Analysis for this compound-Based Research
Quantitative image analysis is essential for extracting meaningful data from fluorescence microscopy and other imaging techniques used in this compound research. Innovations in this area are crucial for accurately quantifying this compound uptake, distribution, and co-localization within complex biological samples, such as tissue sections or 3D cell cultures. nih.gov, researchgate.net, mdpi.com, cnrs.fr, semanticscholar.org
Advanced image analysis techniques, including automated segmentation, feature extraction, and machine learning algorithms, are being developed and applied to this compound imaging data. These methods enable researchers to move beyond qualitative observations and obtain precise measurements of fluorescence intensity in specific cellular compartments or tissue regions, as well as analyze cellular morphology and spatial relationships. alitheagenomics.com, nih.gov
For example, quantitative analysis of tumor-to-normal brain fluorescence ratios from images acquired using confocal microscopy and IVIS imaging systems has been performed in studies evaluating this compound. nih.gov, nih.gov Further methodological innovations aim to improve the accuracy and efficiency of analyzing large datasets generated from high-content screening or 3D imaging of this compound-labeled samples. alitheagenomics.com, nih.gov This includes developing standardized pipelines for image processing and analysis to ensure reproducibility and comparability of results across different studies. nih.gov, researchgate.net, mdpi.com, cnrs.fr, semanticscholar.org
Theoretical Modeling and Computational Chemistry Approaches to this compound Behavior
Theoretical modeling and computational chemistry approaches play an increasingly important role in understanding the behavior of small molecules like this compound at the atomic and molecular levels. cnrs.fr, chemrxiv.org, diva-portal.org These methods can complement experimental studies by providing insights into molecular properties, interactions with biological targets, and transport mechanisms. diva-portal.org, digitellinc.com, chemrxiv.org
Computational techniques such as molecular dynamics simulations can be used to model the interaction of this compound with cell membranes, proteins (including efflux transporters), and other cellular components, offering details about binding affinities, conformational changes, and diffusion pathways. diva-portal.org, chemrxiv.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide insights into the electronic structure and photophysical properties of this compound and its analogs, helping to rationalize observed fluorescence characteristics and guide the design of new probes with optimized optical properties. diva-portal.org, digitellinc.com, chemrxiv.org
Furthermore, computational approaches can be used to predict the permeability of this compound across biological barriers based on its molecular structure and properties, potentially reducing the need for extensive experimental testing. diva-portal.org By integrating theoretical modeling with experimental data, researchers can gain a deeper understanding of how this compound interacts with complex biological systems, facilitating the rational design of improved analogs and expanding its research applications. diva-portal.org, digitellinc.com, chemrxiv.org
Q & A
How should researchers design experiments to assess CLR1501 uptake in heterogeneous cell populations?
Basic Research Question
Methodological Guidance:
- Use confocal microscopy for qualitative visualization of this compound uptake in target cells (e.g., glioma stem cells (GSCs)) versus controls (e.g., normal astrocytes) .
- Quantify uptake via flow cytometry to compare fluorescence intensity across cell lines (e.g., GSC patient-specific lines 12.1, 22, 33, 44, and 99) .
- Include triplicate experiments to ensure statistical robustness, reporting mean ± standard deviation (SD) .
- Validate purity and identity of new cell lines using established protocols (e.g., CD133+ subpopulation analysis) and cite literature for known compounds .
How can contradictory data on this compound efficacy across cell lines be systematically resolved?
Advanced Research Question
Methodological Guidance:
- Apply Student’s t-test to identify significant differences (e.g., P < 0.05) between experimental groups (e.g., GSCs vs. normal astrocytes) .
- Conduct post hoc power analyses to determine if sample sizes are sufficient to detect observed effects .
- Use stratified analysis to isolate variables (e.g., CD133+ vs. CD133- subpopulations) and control for confounding factors .
- Cross-validate results with orthogonal methods (e.g., mass spectrometry for compound quantification) .
What frameworks are suitable for formulating research questions on this compound’s biological activity?
Basic Research Question
Methodological Guidance:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with gaps in glioma therapeutics .
- Example: "Does this compound selectively target CD133+ GSCs compared to normal neural stem cells (NSCs)?"
- Avoid overly broad questions; specify variables (e.g., cell type, dosage, exposure time) to enhance measurability .
How can multi-omics data be integrated to elucidate this compound’s mechanism of action?
Advanced Research Question
Methodological Guidance:
- Combine transcriptomic profiling (RNA-seq) with proteomic analysis to identify pathways modulated by this compound (e.g., apoptosis, drug resistance) .
- Use pathway enrichment tools (e.g., DAVID, Metascape) to prioritize targets and validate findings via siRNA knockdown .
- Ensure data interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .
What statistical approaches are appropriate for analyzing this compound fluorescence data?
Basic Research Question
Methodological Guidance:
- Employ parametric tests (e.g., t-test, ANOVA) for normally distributed data, as used in this compound flow cytometry studies .
- For non-normal distributions, apply Mann-Whitney U tests or Kruskal-Wallis tests .
- Report effect sizes (e.g., Cohen’s d) alongside P-values to contextualize biological significance .
How can reproducibility be ensured in this compound studies using patient-derived cells?
Advanced Research Question
Methodological Guidance:
- Document experimental protocols in supplementary materials , including cell culture conditions, this compound concentrations, and instrumentation details (e.g., laser settings for flow cytometry) .
- Share raw data (e.g., fluorescence intensity values) via repositories like Figshare or Zenodo , adhering to GDPR for clinical data .
- Collaborate with independent labs for external validation , specifying milestones and task distribution in research plans .
How should a literature review on this compound’s preclinical applications be structured?
Basic Research Question
Methodological Guidance:
- Use PubMed and Google Scholar with Boolean terms (e.g., "this compound AND glioma stem cells") to identify primary studies .
- Critically evaluate sources for bias (e.g., industry-funded trials) and prioritize peer-reviewed journals .
- Synthesize findings into a table comparing uptake efficiency, toxicity, and therapeutic endpoints across models .
What strategies address ethical challenges in sharing this compound clinical trial data?
Advanced Research Question
Methodological Guidance:
- Obtain informed consent explicitly permitting data reuse, using GDPR-compliant templates for de-identification .
- Utilize controlled-access platforms (e.g., EGA, dbGaP) to balance openness with patient privacy .
- Engage institutional review boards (IRBs) early to align protocols with ethical standards (e.g., Charité guidelines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
